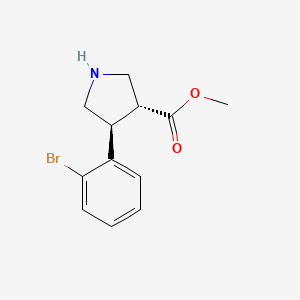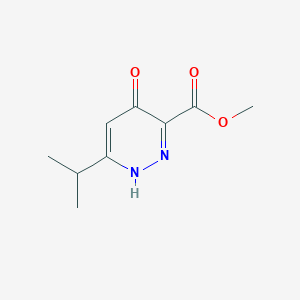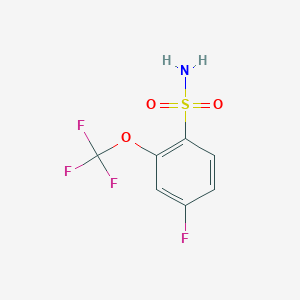
Cupric formate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric formate dihydrate, also known as copper(II) formate dihydrate, is a chemical compound with the formula Cu(HCOO)₂·2H₂O. It is a blue crystalline solid that is soluble in water and has various applications in scientific research and industry. The compound is known for its unique properties, including its ability to form complex structures and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cupric formate dihydrate can be synthesized through several methods. One common method involves the reaction of copper(II) hydroxide (Cu(OH)₂) with formic acid (HCOOH). The balanced chemical equation for this reaction is: [ \text{Cu(OH)}_2 + 2 \text{HCOOH} \rightarrow \text{Cu(HCOO)}_2 + 2 \text{H}_2\text{O} ]
Another method involves the reaction of copper(II) carbonate (CuCO₃) or copper(II) oxide (CuO) with formic acid. The reaction conditions typically involve heating the mixture to facilitate the reaction and ensure complete dissolution of the copper compound in the formic acid solution .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving copper(II) oxide in hot formic acid. The solution is then allowed to crystallize at controlled temperatures to obtain the desired dihydrate form. The crystallization process can be adjusted to produce different hydrates of copper formate, depending on the temperature and concentration of the solution .
Chemical Reactions Analysis
Types of Reactions: Cupric formate dihydrate undergoes various chemical reactions, including:
Oxidation: Cupric formate can be oxidized to form copper(II) oxide and carbon dioxide.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: The formate ions can be replaced by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents can be used.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be employed.
Substitution: Ligands such as ammonia or ethylenediamine can be used to replace formate ions.
Major Products:
Oxidation: Copper(II) oxide (CuO) and carbon dioxide (CO₂).
Reduction: Metallic copper (Cu).
Substitution: Various copper complexes depending on the ligands used.
Scientific Research Applications
Cupric formate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other copper compounds and as a catalyst in organic reactions.
Biology: The compound has potential antibacterial properties and is being studied for use in developing antibacterial coatings.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of antimicrobial treatments.
Industry: this compound is used in the production of copper-based pigments and as a fungicide in agriculture.
Mechanism of Action
Cupric formate dihydrate can be compared with other copper formates and copper salts:
Copper(II) acetate: Similar to cupric formate, copper(II) acetate is used in organic synthesis and as a fungicide.
Copper(II) sulfate: This compound is widely used in agriculture and industry for its fungicidal and algicidal properties.
Copper(II) chloride: Used in various industrial applications, including as a catalyst and in the production of other copper compounds.
Comparison with Similar Compounds
- Copper(II) acetate
- Copper(II) sulfate
- Copper(II) chloride
- Copper(II) nitrate
- Copper(II) carbonate
Cupric formate dihydrate stands out due to its unique crystal structure and specific applications in scientific research and industry.
Properties
CAS No. |
22992-79-6 |
|---|---|
Molecular Formula |
C2H6CuO6 |
Molecular Weight |
189.61 g/mol |
IUPAC Name |
copper;diformate;dihydrate |
InChI |
InChI=1S/2CH2O2.Cu.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2/q;;+2;;/p-2 |
InChI Key |
TZNFGOYNQQEGJT-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].O.O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13113095.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile](/img/structure/B13113103.png)





![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13113130.png)





